Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves multiple stepsThe final step involves the esterification of the carboxylate group with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate exerts its effects is not well-understood. its structure suggests that it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself and its various substituted derivatives share the benzimidazole core structure.
Thioxothiazolidinylidene Compounds: These compounds contain the thioxothiazolidinylidene moiety and may have similar chemical reactivity and biological activity.
Uniqueness
Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
356092-06-3 |
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Molecular Formula |
C27H29N3O3S2 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
ethyl (2E)-1,3-diethyl-2-[(2E)-2-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]ethylidene]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-28-21-13-12-20(26(32)33-6-3)18-22(21)29(5-2)24(28)15-14-23-25(31)30(27(34)35-23)17-16-19-10-8-7-9-11-19/h7-15,18H,4-6,16-17H2,1-3H3/b23-14+,24-15+ |
InChI Key |
DLRRUFHLHLXOHV-OZEVPFDHSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C(=O)OCC)N(/C1=C/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N(C1=CC=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)CC |
Origin of Product |
United States |
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